2,3-Difluorophenyl propionate 2,3-Difluorophenyl propionate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14016631
InChI: InChI=1S/C9H8F2O2/c1-2-8(12)13-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol

2,3-Difluorophenyl propionate

CAS No.:

Cat. No.: VC14016631

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluorophenyl propionate -

Specification

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
IUPAC Name (2,3-difluorophenyl) propanoate
Standard InChI InChI=1S/C9H8F2O2/c1-2-8(12)13-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3
Standard InChI Key LJSLMKDRUFGKAD-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OC1=C(C(=CC=C1)F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is 3-(2,3-difluorophenyl)propanoic acid, reflecting the propanoic acid chain (CH2CH2COOH-\text{CH}_2\text{CH}_2\text{COOH}) attached to the 2,3-difluorinated benzene ring . Alternative designations include 2,3-difluorobenzenepropanoic acid and 3-(2,3-difluorophenyl)propionic acid, with the CAS registry number 412961-26-3 serving as a unique identifier . Additional synonyms cataloged in PubChem encompass PUH669YNEK, MFCD04116051, and DTXSID30396584, which are critical for cross-referencing in chemical databases .

Molecular Structure and Stereochemistry

The molecule consists of a benzene ring with fluorine atoms at the 2- and 3-positions, connected to a three-carbon chain terminating in a carboxylic acid group (COOH-\text{COOH}). The planar aromatic ring and the flexible propanoic acid tail create a hybrid structure capable of both hydrophobic interactions (via the fluorinated aryl group) and hydrogen bonding (via the acid moiety). X-ray crystallography data are unavailable in the literature, but computational models predict a dihedral angle of approximately 120° between the benzene ring and the propanoic acid chain, minimizing steric hindrance .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
IUPAC Name3-(2,3-difluorophenyl)propanoic acid
CAS Number412961-26-3
Molecular FormulaC9H8F2O2\text{C}_9\text{H}_8\text{F}_2\text{O}_2
Molecular Weight202.16 g/mol
SMILESC1=CC(=C(C(=C1)F)F)CCC(=O)O
InChIKeyYFYNHFVWTBQDGK-UHFFFAOYSA-N

Physicochemical Properties

Spectroscopic Characteristics

While experimental NMR and IR spectra are absent in public databases, in silico predictions provide insights. The carboxylic acid proton (COOH-\text{COOH}) is expected to resonate near δ 12.1 ppm in 1H^1\text{H} NMR, while the aromatic protons adjacent to fluorine substituents may appear as doublets between δ 6.8–7.4 ppm due to 4J^4J coupling . IR spectra would likely show a strong absorption band at 1700–1720 cm1^{-1} for the carbonyl (C=O\text{C=O}) stretch and a broad peak near 2500–3300 cm1^{-1} for the OH-\text{OH} group .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP3-AA2.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18
Topological Polar Surface Area37.3 ŲPubChem

Synthesis and Production

Synthetic Routes

No peer-reviewed procedures for synthesizing 2,3-difluorophenyl propionate are documented, but patented methods for analogous fluorinated propionic acids suggest two viable pathways:

  • Friedel-Crafts Acylation: Reacting 2,3-difluorobenzene with acrylic acid in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to form the corresponding ketone intermediate, followed by reduction to the propanoic acid .

  • Grignard Reaction: Treatment of 2,3-difluorophenylmagnesium bromide with carbon dioxide to yield the carboxylic acid directly, though this method may require stringent anhydrous conditions .

A third approach involves enzymatic carboxylation of 2,3-difluorostyrene using microbial enzymes, though this remains speculative without experimental validation .

Industrial-Scale Challenges

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; seek medical attention if swallowed
H315Skin irritationWear protective gloves; wash skin thoroughly after handling
H319Eye irritationUse eye protection; rinse cautiously with water
H335Respiratory irritationUse in well-ventilated areas; employ respiratory protection

Environmental Impact

As a fluorinated organic compound, 2,3-difluorophenyl propionate may pose environmental risks due to potential persistence and bioaccumulation. The European Chemicals Agency (ECHA) lists it under the PFAS (per- and polyfluoroalkyl substances) regulatory framework, necessitating strict disposal protocols to prevent groundwater contamination .

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